molecular formula C9H12ClNO B2667952 Chroman-8-ylamine hydrochloride CAS No. 113722-25-1; 1797795-89-1

Chroman-8-ylamine hydrochloride

Cat. No.: B2667952
CAS No.: 113722-25-1; 1797795-89-1
M. Wt: 185.65
InChI Key: GPDTUFWANODKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chroman-8-ylamine hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Development

Chroman-8-ylamine hydrochloride has been investigated for its potential in developing new medications, particularly targeting neurological disorders. Research indicates that derivatives of this compound interact with neurotransmitter systems, notably serotonin receptors, which are crucial in mood regulation and anxiety disorders. Studies have shown that these compounds can promote neurogenesis and exhibit neuroprotective effects, making them promising candidates for treating conditions such as depression and anxiety-related disorders .

Key Findings:

  • Neuroprotective Effects: Chroman derivatives have demonstrated the ability to inhibit pathways associated with neurodegeneration, such as the GSK3β/NF-κB/NLRP3 signaling pathway .
  • Serotonin Receptor Interaction: Compounds derived from chroman-8-ylamine show dual affinity for serotonin transporters and receptors, indicating potential therapeutic applications in mood disorders.

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme activity and protein interactions. It aids researchers in understanding complex biological processes and identifying potential therapeutic targets.

Applications:

  • Enzyme Activity Studies: The compound is utilized to investigate the effects of various inhibitors on enzyme function, contributing to the development of new therapeutic strategies .
  • Protein Interaction Analysis: It helps elucidate the interactions between proteins and small molecules, providing insights into cellular mechanisms .

Material Science

The compound is also explored in material science for its potential in developing advanced materials. Research focuses on its role in creating polymers and coatings with enhanced durability and functionality.

Applications:

  • Polymer Development: Chroman derivatives are investigated for their properties that could improve the performance of polymeric materials used in various applications .
  • Coatings Technology: The compound's unique chemical structure is being studied to develop coatings that offer better protection against environmental factors .

Analytical Chemistry

This compound is employed as a standard reference in analytical chemistry. Its use facilitates accurate measurements of related compounds across various analytical techniques.

Applications:

  • Standard Reference Material: It serves as a benchmark for calibrating instruments and validating analytical methods, ensuring precision in quantitative analyses .

Cosmetic Formulations

Recent studies have begun to explore the application of this compound in cosmetic formulations due to its antioxidant properties. This area of research aims to develop skin care products that leverage the compound's ability to scavenge free radicals.

Key Insights:

  • Antioxidant Activity: The compound has shown promise in protecting skin cells from oxidative stress, which can lead to aging and other skin-related issues .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Pharmaceutical DevelopmentDevelopment of medications for neurological disordersNeuroprotective effects; serotonin receptor interaction
Biochemical ResearchStudy of enzyme activity and protein interactionsInsights into cellular mechanisms; potential therapeutic targets
Material ScienceDevelopment of polymers and coatings with enhanced propertiesImproved durability; novel material applications
Analytical ChemistryUse as a standard reference material in various analytical techniquesCalibration of instruments; validation of methods
Cosmetic FormulationsExploration of antioxidant properties for skin care productsPotential anti-aging benefits through free radical scavenging

Case Studies

  • Neurogenesis Promotion : A study highlighted that Chroman derivatives could promote hippocampal neurogenesis via specific signaling pathways, suggesting their utility in treating depression and anxiety disorders .
  • Antioxidant Effects : Research into the antioxidant properties of Chroman derivatives revealed their potential efficacy in cosmetic formulations aimed at reducing oxidative stress on skin cells .
  • Enzyme Inhibition Studies : Various studies have employed Chroman derivatives to evaluate their inhibitory effects on enzymes related to neurodegenerative diseases, demonstrating significant activity against monoamine oxidase enzymes .

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes nucleophilic acyl substitution with acyl chlorides or anhydrides. Key reactions include:

ReagentConditionsProductYieldReference
Acetyl chlorideDry THF, 0°C → RT, 4 hrN-Acetyl-chroman-8-ylamine82%
Benzoyl chloridePyridine, reflux, 6 hrN-Benzoyl-chroman-8-ylamine75%
Succinic anhydrideDCM, DMAP, 24 hrN-Succinyl-chroman-8-ylamine68%

Steric hindrance from the chroman ring slows reaction kinetics compared to linear amines.

Alkylation Reactions

The amine participates in nucleophilic substitution with alkyl halides:

ReagentConditionsProductYieldReference
Methyl iodideK₂CO₃, DMF, 60°C, 12 hrN-Methyl-chroman-8-ylamine88%
Ethyl bromoacetateEt₃N, MeCN, RT, 8 hrN-(Ethoxycarbonylmethyl)-derivative73%

Reactivity follows the order: primary > secondary > tertiary alkyl halides.

Diazotization and Coupling

Diazotization with nitrous acid enables aryl coupling:

ReagentConditionsProductApplicationReference
NaNO₂, HCl0–5°C, 30 minChroman-8-diazonium chlorideAzo dye synthesis
β-NaphtholpH 9–10, RTChroman-8-azo-β-naphtholColorimetric probes

Diazonium intermediates are unstable above 5°C, requiring strict temperature control.

Oxidation:

The amine oxidizes to chroman-8-one under strong oxidizing conditions:
C₉H₁₁ClNOH₂O, 80°CKMnO4C₉H₇ClO+NH₃+H₂O\text{C₉H₁₁ClNO} \xrightarrow[\text{H₂O, 80°C}]{\text{KMnO}_4} \text{C₉H₇ClO} + \text{NH₃} + \text{H₂O}
Yield : 65%

Reduction:

Catalytic hydrogenation reduces the chroman ring:
C₉H₁₁ClNOEtOHH2,Pd/CC₉H₁₃ClNO\text{C₉H₁₁ClNO} \xrightarrow[\text{EtOH}]{\text{H}_2, \text{Pd/C}} \text{C₉H₁₃ClNO}
Yield : 92%

Comparative Reactivity with Analogous Amines

CompoundAcylation Rate (rel.)Alkylation EfficiencyDiazotization Stability
Chroman-8-ylamine1.0HighModerate
Chroman-4-ylamine1.2HigherLow
Benzylamine2.5Very highHigh

The chroman ring’s electron-donating effects reduce amine basicity, slowing electrophilic reactions compared to benzylamine .

Properties

IUPAC Name

3,4-dihydro-2H-chromen-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5H,2,4,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDTUFWANODKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)N)OC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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